molecular formula C8H15NO3 B175320 N-Boc-O-allylhydroxylamine CAS No. 195708-27-1

N-Boc-O-allylhydroxylamine

Cat. No. B175320
CAS RN: 195708-27-1
M. Wt: 173.21 g/mol
InChI Key: WJDMEFFCDTZGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-allylhydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydroxylamine, which is a highly reactive and versatile molecule. N-Boc-O-allylhydroxylamine is a stable derivative of hydroxylamine that has shown promise in several scientific studies.

Mechanism of Action

The mechanism of action of N-Boc-O-allylhydroxylamine is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. The allyl group in the molecule can undergo various reactions, including oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
N-Boc-O-allylhydroxylamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in some studies, and caution should be exercised when handling this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Boc-O-allylhydroxylamine is its stability, which makes it easier to handle and store compared to hydroxylamine. It is also a versatile reagent that can be used in various organic reactions. However, one of the limitations of this compound is its moderate toxicity, which requires caution when handling it in the laboratory.

Future Directions

There are several future directions for the study of N-Boc-O-allylhydroxylamine. One of the most promising areas of research is in the development of new synthetic methods using this compound as a reagent. It can also be used in the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of N-Boc-O-allylhydroxylamine involves the reaction of N-Boc-hydroxylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure N-Boc-O-allylhydroxylamine.

Scientific Research Applications

N-Boc-O-allylhydroxylamine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a reagent in several organic reactions, including the synthesis of β-lactams, α-amino acids, and other nitrogen-containing compounds.

properties

CAS RN

195708-27-1

Product Name

N-Boc-O-allylhydroxylamine

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl N-prop-2-enoxycarbamate

InChI

InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)

InChI Key

WJDMEFFCDTZGCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCC=C

Canonical SMILES

CC(C)(C)OC(=O)NOCC=C

synonyms

Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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